molecular formula C19H18N2O2 B2840283 3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-84-9

3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2840283
CAS No.: 898410-84-9
M. Wt: 306.365
InChI Key: PHFXMRFZCLOLTQ-UHFFFAOYSA-N
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Description

3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic small molecule belonging to the class of pyrrolo[3,2,1-ij]quinoline derivatives. This scaffold is recognized in medicinal chemistry as a privileged structure with a broad spectrum of potential biological activities . Researchers are increasingly exploring this fused heterocyclic system for developing novel therapeutic agents, particularly in oncology . The compound's molecular architecture, featuring a benzamide group linked to a pyrroloquinoline core, is designed to interact with key biological targets. The benzamide moiety is a common pharmacophore found in compounds that function as cell differentiation inducers and have shown antineoplastic (anti-cancer) properties . Specifically, related pyrroloquinoline derivatives have been investigated for their antitubulin activity, inhibiting tubulin polymerization, which is a crucial mechanism for halting the proliferation of cancer cells such as those in renal, melanoma, non-small cell lung cancer (NSCLC), and ovarian cancers . Furthermore, the structural features of this compound suggest potential for central nervous system (CNS) activity, as the pyrroloquinoline scaffold is present in alkaloids and synthetic compounds known to interact with neurological targets . This makes it a compound of interest for researchers in both cancer biology and neuroscience. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with care and conduct their own experiments to determine the specific activity and applicability of this compound for their unique research objectives.

Properties

IUPAC Name

3-methyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12-4-2-5-14(8-12)19(23)20-16-9-13-6-3-7-21-17(22)11-15(10-16)18(13)21/h2,4-5,8-10H,3,6-7,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFXMRFZCLOLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a fused bicyclic ring system and includes an amide functional group. Its molecular formula is C18H20N2OC_{18}H_{20}N_2O with a molecular weight of approximately 284.37 g/mol. The structural complexity contributes to its diverse biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₀N₂O
Molecular Weight284.37 g/mol
Boiling PointNot Available
SolubilityHigh in organic solvents
Melting PointNot Available

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrroloquinoline have shown efficacy against various cancer cell lines. A study demonstrated that specific analogs inhibited cell proliferation through the modulation of key signaling pathways involved in cancer progression .

Antimicrobial Activity

Compounds related to this compound have been evaluated for their antimicrobial properties. They demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example, a related compound exhibited a minimum inhibitory concentration (MIC) of 50 µM against E. coli and 75 µM against S. agalactiae .

The mechanism underlying the biological activity of this compound involves interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to the modulation of various biological pathways, including those involved in apoptosis and cell cycle regulation . The ability to bind effectively to these targets is attributed to the compound's unique structural features.

Study 1: Anticancer Efficacy

A recent study explored the anticancer effects of a series of pyrroloquinoline derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability by inducing apoptosis through activation of caspase pathways. The most potent derivative exhibited an IC50 value of 12 µM against breast cancer cells .

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, a selection of benzamide derivatives was tested against various bacterial strains. The study highlighted that certain derivatives showed remarkable inhibition zones in agar diffusion assays, suggesting their potential as lead compounds for antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations
Compound Name Core Structure Key Substituents Synthesis Method (Reference)
Target Compound Pyrrolo[3,2,1-ij]quinoline 2-Oxo, 3-methylbenzamide at C8 Condensation/transamidation
N-(8,11-Dioxo-5,6,8,11-Tetrahydro-4H-Pyrano[3,2-c]quinolin-10-yl)Benzamide (22) Pyrano[3,2-c]quinoline 8,11-Dioxo, benzamide at C10 Acetic acid reflux with methyl esters
N-(1,3-Dioxo-9-Phenyl-Pyrrolo[3,4-b]quinolin-2-yl)Benzamide (9a) Pyrrolo[3,4-b]quinoline 1,3-Dioxo, phenyl at C9, benzamide at C2 Toluene reflux with triethylamine
N-(4-Oxo-Pyrrolo[3,2,1-ij]quinolin-8-yl)Propionamide Pyrrolo[3,2,1-ij]quinoline 4-Oxo, propionamide at C8 Not specified (PubChem data)

Key Observations :

  • Substituent Position : Benzamide at C8 (target compound) vs. C10 (Compound 22) alters spatial accessibility for target binding .
  • Oxo Groups : Multiple oxo groups (e.g., 1,3-dioxo in 9a) enhance polarity but may reduce metabolic stability .
Substituent Effects on Reactivity and Function
Substituent Type Example Compound Impact on Properties Reference
Halogenated Benzamides 2-Pentafluorophenyl-N-(quinolin-8-yl)benzamide Increased electron-withdrawing effects; higher reactivity in cross-coupling
Alkyl Chains N-(4-Oxo-pyrroloquinolin-8-yl)propionamide Reduced steric hindrance vs. benzamide; altered lipophilicity
Methyl Groups 3-Methyl-N-(quinolin-8-yl)benzamide (1a) Enhanced steric shielding; moderate transamidation yields (59%)
Bidentate Coordinators 8-Aminoquinoline amides (e.g., target compound) Enables metal coordination (Ni, Cu) for C–H activation

Key Observations :

  • Electron-Withdrawing Groups: Halogenated benzamides (e.g., pentafluorophenyl) improve catalytic turnover but may complicate purification .
  • Steric Effects : Methyl groups (as in 1a) reduce side reactions but lower yields compared to unsubstituted analogs .
  • Metal Coordination: The 8-aminoquinoline amide motif in the target compound supports bidentate chelation, critical for nickel- or copper-catalyzed C–H functionalization .

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Catalyst Loading1.2–1.5 equivPrevents incomplete coupling
Reaction Time4–12 hoursBalances conversion vs. degradation
Solvent PolarityMedium (e.g., THF)Facilitates intermediate solubility

Which spectroscopic methods are most effective for confirming the structure of this compound?

Answer:
A combination of advanced spectroscopic techniques is required:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 2.1–2.5 ppm) .
    • ¹³C NMR : Confirms carbonyl (C=O) signals at ~170 ppm and quaternary carbons in the pyrroloquinoline system .
  • Mass Spectrometry (HRMS or ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 350–360) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detects key functional groups (amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

Data Cross-Validation : Discrepancies in NMR splitting patterns or unexpected IR peaks may indicate stereochemical impurities or residual solvents, necessitating HPLC purity checks (≥98%) .

What methodologies are recommended for evaluating potential pharmacological activities?

Answer:
In Vitro Screening :

  • Enzyme Inhibition Assays : Target kinases or proteases using fluorogenic substrates; IC₅₀ values are calculated via dose-response curves .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with competitive binding protocols .

Q. Advanced Approaches :

  • Molecular Dynamics Simulations : Predict binding affinity to biological targets (e.g., ATP-binding pockets) using docking software (AutoDock Vina) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

How should researchers address discrepancies in spectroscopic data or bioactivity results?

Answer:
Root-Cause Analysis :

  • Spectral Mismatches : Re-run NMR under standardized conditions (deuterated solvent, TMS reference). Compare with computed spectra (DFT calculations) .
  • Bioactivity Variability : Validate cell culture conditions (e.g., passage number, serum batch) and replicate assays across independent labs .
  • Contamination Checks : Perform elemental analysis (C, H, N) to confirm stoichiometry; deviations >0.3% suggest impurities .

Q. Resolution Workflow :

Re-synthesize the compound under controlled conditions.

Use orthogonal techniques (e.g., X-ray crystallography for absolute configuration) .

Publish negative results to inform community-driven troubleshooting .

What approaches elucidate reaction mechanisms in the synthesis of this compound?

Answer:
Mechanistic Probes :

  • Isotopic Labeling : Introduce ¹³C or ²H at reactive sites (e.g., carbonyl carbon) to track bond formation/cleavage via NMR .
  • Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to identify rate-determining steps (e.g., amide coupling vs. cyclization) .
  • Computational Modeling : Apply density functional theory (DFT) to map energy barriers for intermediates (e.g., transition states in indole formation) .

Case Study : highlights the role of acid catalysis in pyrroloquinoline cyclization, where protonation of the ketone precedes indole ring closure .

What factors influence the compound’s stability, and how should it be stored?

Answer:
Degradation Pathways :

  • Hydrolysis : Susceptible to aqueous cleavage of the amide bond at pH <3 or >10 .
  • Oxidation : The pyrroloquinoline core may degrade under prolonged light exposure .

Q. Storage Recommendations :

  • Temperature : Store at –20°C in amber vials to prevent thermal/photo degradation.
  • Atmosphere : Use argon/vacuum-sealed containers to minimize oxidation .
  • Solvent : Dissolve in anhydrous DMSO (10 mM aliquots) for long-term stability .

Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products .

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